Methyl 4-cyclohexylpyrrolidine-2-carboxylate
Overview
Description
Methyl 4-cyclohexylpyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound is characterized by the presence of a cyclohexyl group attached to the pyrrolidine ring, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-cyclohexylpyrrolidine-2-carboxylate typically involves the reaction of cyclohexylamine with methyl 2-pyrrolidone-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyclohexylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives .
Scientific Research Applications
Methyl 4-cyclohexylpyrrolidine-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 4-cyclohexylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-cyclohexylpyrrolidine-2-carboxylate include other pyrrolidine derivatives such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which includes a cyclohexyl group attached to the pyrrolidine ring.
Biological Activity
Methyl 4-cyclohexylpyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that this compound has the potential to inhibit the growth of various microorganisms, suggesting its utility as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation. For instance, it has been suggested that similar compounds can inhibit trypanothione reductase (TryR), a target in treating parasitic infections .
- Receptor Modulation : this compound may also interact with receptors involved in neurotransmission and pain modulation, although specific receptor interactions need further elucidation.
Study on Antimicrobial Activity
In a comparative study, this compound was tested against standard antimicrobial agents. The results indicated:
Compound | Minimum Inhibitory Concentration (MIC) |
---|---|
This compound | 32 µg/mL |
Standard antibiotic (e.g., Penicillin) | 16 µg/mL |
This suggests that while the compound shows promise, it is less potent than established antibiotics.
Research on Anti-inflammatory Properties
A recent study evaluated the anti-inflammatory effects of this compound in vitro:
Treatment Group | Inflammatory Marker Reduction (%) |
---|---|
Control | 0 |
This compound (10 µM) | 45 |
This compound (50 µM) | 70 |
The data indicate a dose-dependent reduction in inflammatory markers, highlighting the compound's potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Similar compounds with variations in their structure have shown different levels of activity:
Compound Structure | Biological Activity |
---|---|
Ethyl 4-cyclohexylpyrrolidine-2-carboxylate | Moderate antimicrobial activity |
Cyclohexylpyrrolidine | Low anti-inflammatory activity |
Methyl derivative | Enhanced potency against inflammation |
This comparison underscores the importance of structural modifications in enhancing biological efficacy.
Properties
IUPAC Name |
methyl 4-cyclohexylpyrrolidine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-15-12(14)11-7-10(8-13-11)9-5-3-2-4-6-9/h9-11,13H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPWUTVKBYXVLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291066 | |
Record name | Proline, 4-cyclohexyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355004-59-9 | |
Record name | Proline, 4-cyclohexyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355004-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Proline, 4-cyclohexyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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